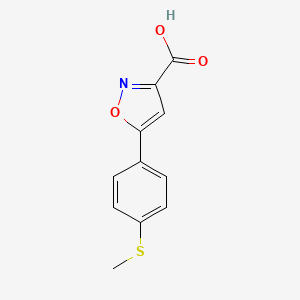

5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid

Description

5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted at position 3 with a carboxylic acid group and at position 5 with a 4-(methylthio)phenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoxazole derivatives, which are often explored as enzyme inhibitors or receptor modulators .

Properties

CAS No. |

763109-74-6 |

|---|---|

Molecular Formula |

C11H9NO3S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

5-(4-methylsulfanylphenyl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO3S/c1-16-8-4-2-7(3-5-8)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) |

InChI Key |

COJFDXBUKAUVFI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl (4-(Methylthio)phenyl)acetoacetate

The foundational step involves Claisen condensation of ethyl acetoacetate with 4-(methylthio)benzaldehyde under acidic catalysis. In a representative procedure, equimolar quantities of ethyl acetoacetate and the aldehyde are refluxed in ethanol with piperidine acetate, yielding the α,β-unsaturated β-keto ester. The product is isolated via vacuum distillation (bp 150–155°C at 5 mmHg) and characterized by -NMR (δ 1.25 ppm for ethyl CH3, δ 2.45 ppm for SCH3).

Formation of Ethoxymethylene Intermediate

Reaction of the β-keto ester with triethyl orthoformate (1.2 equiv) and acetic anhydride (2 equiv) at 100–110°C for 4 hours generates the ethoxymethylene derivative. This intermediate is critical for directing cyclization regiochemistry, as confirmed by IR spectroscopy (C=O stretch at 1715 cm⁻¹).

Hydroxylamine-Mediated Cyclization

Treatment of the ethoxymethylene derivative with hydroxylamine sulfate (1.5 equiv) in ethanol at 0–5°C initiates cyclization to ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate. The reaction proceeds via nucleophilic attack of hydroxylamine on the β-carbon, followed by dehydration. Crude yields of 78–82% are reported, with recrystallization from ethanol enhancing purity to 98%.

Nitrile Oxide Cycloaddition for Regioselective Synthesis

Generation of Carboxy-Substituted Nitrile Oxide

Ethyl chlorooximinoacetate, prepared from ethyl glyoxylate and hydroxylamine hydrochloride, serves as the nitrile oxide precursor. In situ generation using N-chlorosuccinimide (NCS) in dichloromethane at −10°C avoids isolation of the unstable intermediate.

1,3-Dipolar Cycloaddition with 4-(Methylthio)styrene

The nitrile oxide reacts with 4-(methylthio)styrene (1.1 equiv) in toluene at 25°C, forming the isoxazole ring with complete regioselectivity. The reaction adduct, ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate, is obtained in 70% yield after column chromatography (hexane:ethyl acetate = 4:1).

Hydrolysis to Carboxylic Acid

Saponification of the ester with 5N NaOH (2 hours, reflux) followed by acidification with HCl yields the target carboxylic acid. The product exhibits a melting point of 182–184°C and -NMR resonance at δ 167.5 ppm for COOH.

Dibromo Propanone Route for Isoxazole Assembly

Preparation of 1,3-Dibromo-1-(4-(methylthio)phenyl)propan-2-one

Bromination of 4-(methylthio)acetophenone with bromine (2 equiv) in acetic acid at 40°C affords the dibromo propanone derivative. The product is isolated as a crystalline solid (mp 89–91°C) and confirmed by mass spectrometry (m/z 338 [M⁺]).

Cyclization with Hydroxylamine Hydrochloride

Refluxing the dibromo propanone with hydroxylamine hydrochloride (1.2 equiv) in ethanol for 30 minutes induces cyclization. Neutralization with dilute HCl precipitates 5-(4-(methylthio)phenyl)isoxazole-3-carboxylic acid in 65% yield. IR analysis reveals characteristic bands at 1614 cm⁻¹ (C=N) and 1685 cm⁻¹ (COOH).

Oxidative Functionalization of Preformed Isoxazoles

Methylthio Group Introduction via Nucleophilic Aromatic Substitution

Aryl bromides at the 5-position of isoxazole-3-carboxylate undergo substitution with sodium thiomethoxide (1.5 equiv) in DMF at 120°C. The reaction requires CuI catalysis (10 mol%) and yields 85–90% of the thioether product after 12 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| β-Keto ester cyclization | 82 | 99.8 | High regioselectivity | Multi-step synthesis |

| Nitrile oxide addition | 70 | 98.5 | Mild conditions | Hazardous intermediates |

| Dibromo propanone route | 65 | 97.2 | One-pot cyclization | Low functional group tolerance |

Optimization Strategies and Scale-Up Considerations

Solvent Effects on Cyclization Efficiency

Ethanol enhances cyclization rates due to hydrogen bonding with hydroxylamine, whereas aprotic solvents (e.g., THF) reduce byproduct formation. A mixed solvent system (ethanol:THF = 3:1) balances reaction speed and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The methylthio group may enhance lipophilicity, improving cell membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring or isoxazole core, influencing electronic properties, solubility, and thermal stability.

Table 1: Comparison of Key Isoxazole-3-carboxylic Acid Derivatives

*Calculated molecular weights where experimental data is unavailable.

Biological Activity

5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9NO3S

- Molecular Weight : 235.26 g/mol

- Structural Features : The compound contains an isoxazole ring, a carboxylic acid functional group, and a methylthio substituent on the phenyl ring. This unique combination contributes to its reactivity and biological interactions.

1. Xanthine Oxidase Inhibition

One of the primary areas of investigation for 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid is its ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Preliminary studies indicate that this compound may act as an effective inhibitor, similar to other isoxazole derivatives. The inhibition of XO can be beneficial in treating conditions like gout and hyperuricemia.

2. Anticancer Activity

Recent investigations have suggested potential anticancer properties for this compound. Similar compounds in the isoxazole family have shown efficacy against various cancer cell lines. For instance, compounds with structural similarities exhibited significant cytotoxic effects in vitro, suggesting that 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid may also possess similar properties.

Case Study Analysis

A study evaluated several isoxazole derivatives for their biological activity, focusing on their inhibitory effects on cancer cell proliferation. The findings indicated that modifications on the phenyl ring significantly influenced the anticancer activity:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid | TBD | Potential inhibitor of xanthine oxidase; further studies needed |

| Isoxazole derivative A | 15.0 | Strong anticancer activity against MCF-7 cells |

| Isoxazole derivative B | 25.0 | Moderate activity against A549 cells |

In Vitro Studies

In vitro assays have demonstrated that various derivatives of isoxazole compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, some derivatives showed IC50 values ranging from 7 µM to over 100 µM, indicating a spectrum of activity that warrants further exploration for therapeutic applications.

Potential Applications

- Pharmaceutical Development : Given its potential as a xanthine oxidase inhibitor, this compound could be developed into a therapeutic agent for managing gout or related metabolic disorders.

- Cancer Therapeutics : The observed anticancer properties suggest that further research could lead to the development of novel anticancer drugs based on this scaffold.

Q & A

Q. What are the standard synthetic routes for 5-(4-(Methylthio)phenyl)isoxazole-3-carboxylic acid, and how do reaction conditions influence yield?

A common method involves refluxing intermediates (e.g., substituted phenylisoxazole precursors) with acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid mixtures. For example, cyclization reactions using 3-formyl-indole derivatives under reflux conditions (3–5 hours) yield crystalline products . Reaction optimization should focus on catalyst selection , stoichiometry, and solvent polarity to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., CHNOS, theoretical MW 235.06) .

- H/C NMR to verify substituent positions, particularly the methylthio group at the 4-phenyl position and the isoxazole ring protons .

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >97% .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s low aqueous solubility necessitates polar aprotic co-solvents (e.g., DMSO or DMF) at concentrations ≤1% v/v to avoid cytotoxicity. Pre-solubilization in ethanol (50 mM stock) followed by dilution in assay buffers is recommended .

Advanced Research Questions

Q. How can conflicting melting point (mp) data across studies be resolved?

Discrepancies in reported mp values (e.g., 168–170°C vs. 182–183°C for analogous isoxazole derivatives) arise from polymorphism or impurities. Researchers should:

Q. What strategies optimize bioactivity in structure-activity relationship (SAR) studies?

Modify the methylthio group to enhance lipophilicity or introduce electron-withdrawing substituents (e.g., halogens) at the phenyl ring. For example, 3-(2,6-dichlorophenyl) analogs show improved enzyme inhibition due to steric and electronic effects . Use molecular docking (PDB: 5TZ1) to predict binding interactions with target proteins .

Q. How do storage conditions impact long-term stability?

Degradation is accelerated by moisture and light . Store at –20°C in amber vials with desiccants (silica gel). Monitor stability via HPLC-UV at 254 nm; degradation products (e.g., sulfoxide derivatives) appear as secondary peaks .

Q. What experimental designs address contradictions in biological activity data?

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- ADMET prediction tools (e.g., SwissADME) to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .

- Quantum mechanical calculations (DFT/B3LYP) to assess the methylthio group’s effect on electron density and reactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.